molecular formula C20H22N2O2 B5216602 1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5216602
M. Wt: 322.4 g/mol
InChI Key: HBTDXLKHIWBISZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound with a complex structure. It belongs to the class of pyrrolidine-2,5-dione derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials often include 4-ethylphenylamine and pyrrolidine-2,5-dione derivatives. The reaction conditions may vary, but common reagents include organic solvents, acids, and bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature and solvent, depend on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-amino-2-(4-ethylphenyl)ethyl]pyrrolidine-2,5-dione
  • Pyrrolidine-2,4-dione derivatives

Uniqueness

1-(4-Ethylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

3-(4-ethylanilino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-14-5-9-16(10-6-14)21-18-13-19(23)22(20(18)24)17-11-7-15(4-2)8-12-17/h5-12,18,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTDXLKHIWBISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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